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Compound of Interest

4-Formyl-2-methylphenylboronic
Compound Name: d
aci

Cat. No.: B142566

An In-Depth Technical Guide to 4-Formyl-2-methylphenylboronic Acid: Synthesis,
Application, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Formyl-2-methylphenylboronic acid,
a bifunctional reagent of significant interest in contemporary organic synthesis. Designed for
researchers, medicinal chemists, and professionals in drug development, this document
elucidates the compound's core properties, synthetic pathways, and its pivotal role as a
building block, particularly in palladium-catalyzed cross-coupling reactions. The protocols and
mechanistic discussions herein are grounded in established chemical principles to ensure both
accuracy and practical utility in a laboratory setting.

Compound Profile and Physicochemical Properties

4-Formyl-2-methylphenylboronic acid is a substituted arylboronic acid distinguished by the
presence of both a boronic acid moiety and a formyl (aldehyde) group. This dual functionality is
the cornerstone of its synthetic versatility, allowing for sequential or orthogonal chemical
transformations. The boronic acid group serves as a nucleophilic partner in Suzuki-Miyaura
cross-coupling reactions for carbon-carbon bond formation, while the aldehyde group is
amenable to a wide range of classical transformations, including reductive amination, oxidation,
and olefination.
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The fundamental properties of this compound are summarized below, providing essential data
for experimental design and characterization.

Property Value Source(s)
Molecular Formula CsH9BOs3 [1112][3]
Molecular Weight 163.97 g/mol [1][2][3]14]
(4-formyl-2-
IUPAC Name ) ) [1]
methylphenyl)boronic acid
CAS Number 156428-81-8 [1][2]
Appearance Light brown solid [3]
Melting Point 140 - 143 °C [3]
_ B(C1=C(C=C(C=C1)C=0)C)
Canonical SMILES [1]
(©)0

Synthesis and Purification Strategies

The synthesis of arylboronic acids, including 4-Formyl-2-methylphenylboronic acid, typically
begins with a corresponding haloaromatic precursor. The most common strategies involve
organometallic intermediates, such as Grignard or organolithium reagents, which are
subsequently trapped with a borate ester.

A representative synthetic pathway starts from 4-bromo-2-methylbenzaldehyde. A critical
consideration in this synthesis is the reactivity of the aldehyde group, which is incompatible with
the highly nucleophilic organometallic intermediates. Therefore, the aldehyde must first be
protected, commonly as an acetal.

Synthetic Workflow Rationale:

o Protection: The aldehyde is converted to a diethyl acetal. This transformation replaces the
reactive C=0 bond with a stable C(OR)z group, rendering it inert to the subsequent Grignard
or organolithium reagent formation.
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e Organometallic Formation: The aryl bromide is converted to an organometallic species. This
can be achieved via reaction with magnesium (Grignard formation) or an organolithium
reagent like n-butyllithium at low temperatures. This step inverts the polarity of the carbon
atom, making it nucleophilic.[5][6]

e Borylation: The nucleophilic aryl species reacts with a trialkyl borate, such as trimethyl borate
or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily accepts
the aryl nucleophile. This reaction is performed at low temperatures (e.g., -78 °C) to prevent
side reactions.[6]

e Hydrolysis (Deprotection & Work-up): An acidic agueous work-up serves two purposes. First,
it hydrolyzes the borate ester intermediate to the desired boronic acid. Second, it cleaves the
acetal protecting group, regenerating the formyl functionality.[5]
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Caption: General workflow for synthesizing 4-Formyl-2-methylphenylboronic acid.
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Purification of the final product is crucial. Crude formylphenylboronic acids can be purified by
dissolving the material in an aqueous base (e.g., KOH), washing with an organic solvent like
methyl t-butyl ether (MTBE) to remove non-acidic impurities, and then re-precipitating the pure
boronic acid by adding acid.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging C(sp?)-
C(sp?) bonds.[7][8] 4-Formyl-2-methylphenylboronic acid is an excellent substrate for these
reactions, enabling the construction of complex biaryl structures that are prevalent in
pharmaceuticals and electronic materials.[9][10]

Mechanism Overview: The reaction is catalyzed by a Palladium(0) complex and proceeds
through a well-established catalytic cycle:

o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond,
forming a Pd(Il) complex.[11][12]

e Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate
species. This species then transfers its aryl group (the 4-formyl-2-methylphenyl moiety) to
the Pd(Il) center, displacing the halide.[8][12]

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated from the metal center, forming the new C-C bond of the biaryl product and
regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]

A Transmetalation
Oxidative

Addition
(Ar-X)

Reductive
Elimination

Ar-PA(IT)(X)L2

Ar-Pd(IT)(Ar)L2

................................................................................. Ar-Ar'
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura
Coupling

This protocol describes a representative coupling between 4-Formyl-2-methylphenylboronic
acid and an aryl bromide.

Self-Validation and Causality:

 Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive
state. Performing the reaction under an inert gas (Argon or Nitrogen) is critical for catalytic
turnover.[12]

» Degassed Solvents: Solvents are degassed to remove dissolved oxygen, further protecting
the catalyst.

e Base: The base (e.g., K2COs, Cs2CO0:s) is essential for activating the boronic acid to facilitate
the transmetalation step. The choice of base can significantly impact reaction efficiency.[8]

e Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst, prevent its
decomposition, and modulate its reactivity to promote the desired coupling.

Materials:

4-Formyl-2-methylphenylboronic acid (1.2 eq)

Aryl Bromide (1.0 eq)

Palladium Catalyst (e.g., Pd(PPhs)a4, 2-5 mol%)

Base (e.g., K2COs, 2.0 - 3.0 eq)

Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Step-by-Step Procedure:
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e Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), 4-Formyl-2-
methylphenylboronic acid (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g.,
Pd(PPhs)s, 3 mol%).

o Atmosphere Control: Seal the flask with a septum. Evacuate the flask and backfill with argon.
Repeat this cycle three times to ensure an inert atmosphere.

e Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run
at a concentration of 0.1-0.5 M with respect to the aryl bromide.

o Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110
°C) with vigorous stirring.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is
consumed.

o Work-up:
o Cool the reaction mixture to room temperature.

o Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the
inorganic base.

o Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the pure biaryl product.

Safety and Handling

4-Formyl-2-methylphenylboronic acid requires careful handling in a laboratory setting.

e Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[1][3]

e Precautions:

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b142566?utm_src=pdf-body
https://www.benchchem.com/product/b142566?utm_src=pdf-body
https://www.benchchem.com/product/b142566?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Formyl-2-methylphenylboronic-acid
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42451440.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Always handle this compound in a well-ventilated chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o Avoid breathing dust.

o Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool,
dry place (2-8°C is recommended).[3]

Conclusion

4-Formyl-2-methylphenylboronic acid is a powerful and versatile building block for synthetic
chemistry. Its bifunctional nature, combining the robust reactivity of a boronic acid in cross-
coupling with the diverse transformational capacity of an aldehyde, provides an efficient
platform for the synthesis of complex molecular architectures. A thorough understanding of its
properties, synthesis, and reaction protocols, particularly for the Suzuki-Miyaura coupling, is
essential for its effective application in the fields of drug discovery, materials science, and
academic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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